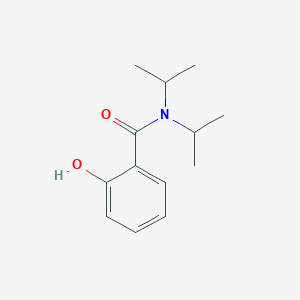

2-hydroxy-N,N-di(propan-2-yl)benzamide

Description

Properties

CAS No. |

82860-53-5 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-hydroxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H19NO2/c1-9(2)14(10(3)4)13(16)11-7-5-6-8-12(11)15/h5-10,15H,1-4H3 |

InChI Key |

YEOPIHMFSMEJPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-hydroxy-N,N-di(propan-2-yl)benzamide with analogs:

Key Observations :

- Lipophilicity : The trifluoromethyl derivative (XLogP3 = 3.8) is significantly more lipophilic than the hydroxylated target compound, reflecting the electron-withdrawing effect of CF₃ .

- Hydrogen Bonding : The hydroxyl group in the target compound and N-(2-hydroxy...) analog enhances hydrogen-bonding capacity, which may influence solubility and crystal packing .

Computational and Experimental Analyses

- DFT Calculations : Used to optimize molecular structures and predict thermodynamic parameters (e.g., HOMO-LUMO gaps) for sulfonamide analogs, a framework that could be extended to hydroxylated benzamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-N,N-di(propan-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with diisopropylamine under reflux with activating agents like thionyl chloride or carbodiimides. For example, in related benzamide syntheses, pyridine is used as a catalyst under reflux to facilitate amide bond formation . Optimization should focus on solvent choice (e.g., CH₂Cl₂ or DMF), reaction time (1–4 hours), and purification via column chromatography to achieve yields >75%.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to verify the presence of diisopropyl groups (δ ~1.2–1.4 ppm for methyl protons) and the hydroxybenzamide backbone.

- X-ray crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data from single-crystal diffraction .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~281.18 for C₁₆H₂₃NO₂).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Reference SAR studies from related benzamides to select targets .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., CXCR2 receptors, as seen in structurally similar antagonists ).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets from PubChem, ChEMBL, or proprietary libraries to identify outliers.

- Experimental validation : Replicate conflicting assays under standardized conditions (e.g., pH, temperature, cell line passage number).

- Probe steric effects : Modify substituents (e.g., replace isopropyl with cyclopropyl) to isolate steric vs. electronic contributions to activity .

Q. How can synthetic protocols be optimized for scalability without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow systems to enhance reaction control and reduce byproducts.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

- Crystallization optimization : Use anti-solvent precipitation (e.g., water in acetone) to improve crystal habit and purity (>99% by HPLC) .

Q. What role do substituents play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- logP adjustments : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~4.4 (predicted) to <3 for improved solubility .

- Metabolic stability : Perform microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., hydroxyl group glucuronidation).

- Pro-drug design : Mask the hydroxy group with acetyl or PEGylated moieties to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.